2-Methylbenzylideneacetone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-(2-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3 |
InChI Key |
WPSNJCPNIUVDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Acid-Catalyzed Condensation Approaches
Acid-catalyzed pathways are a cornerstone in the synthesis of 2-Methylbenzylideneacetone, offering distinct advantages in controlling the reaction's regioselectivity compared to base-catalyzed methods.
Aldol (B89426) Condensation of Benzaldehyde (B42025) and 2-Butanone
The most direct and widely studied method for synthesizing this compound is the acid-catalyzed aldol condensation between benzaldehyde and 2-butanone. core.ac.uk In this reaction, benzaldehyde serves as the electrophilic carbonyl component, while 2-butanone provides the nucleophilic enol. Unlike base-catalyzed reactions which tend to favor deprotonation of the less sterically hindered methyl group in 2-butanone, acid catalysis promotes the formation of the more substituted, thermodynamically stable enol, leading to the desired branched product. core.ac.ukchempedia.info
The reaction typically involves refluxing the reactants in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The acid plays a crucial role in activating the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack, and in catalyzing the enolization of 2-butanone. The subsequent dehydration of the intermediate aldol addition product is also facilitated by the acidic medium, directly yielding the α,β-unsaturated ketone. libretexts.org
Table 1: Comparison of Catalytic Conditions in Benzaldehyde and 2-Butanone Condensation
| Catalyst Type | Primary Product from 2-Butanone | Common Name |
| Acid-Catalyzed | E-3-methyl-4-phenyl-3-buten-2-one | This compound |
| Base-Catalyzed | E-1-phenyl-1-penten-3-one | Benzylidene ethyl ketone |
This table illustrates the differing regioselectivity based on the catalytic environment.
Mechanistic Considerations in Acidic Environments: Enolization and Nucleophilic Attack
Under acidic conditions, the synthesis of this compound proceeds through a well-defined mechanism:
Protonation of the Carbonyl: The carbonyl oxygen of 2-butanone is protonated by the acid catalyst, increasing the acidity of the α-hydrogens.
Enol Formation: A water molecule or another proton acceptor removes a proton from the more substituted α-carbon (the methylene (B1212753) group), leading to the formation of the thermodynamically more stable enol isomer (2-buten-2-ol). libretexts.org This step is key to the regioselectivity of the reaction.
Activation of Benzaldehyde: Concurrently, the carbonyl oxygen of benzaldehyde is also protonated, significantly enhancing its electrophilicity.
Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond. This results in a protonated aldol addition intermediate.
Dehydration: The intermediate aldol product readily undergoes dehydration (elimination of a water molecule) under the acidic and often heated conditions. libretexts.org This elimination is driven by the formation of a stable, conjugated π-system, yielding the final product, this compound. libretexts.org
Regioselectivity Control and Mitigation of Side Reactions
The primary challenge in the condensation of benzaldehyde and 2-butanone is controlling regioselectivity. As established, acid catalysis favors the reaction at the methylene group of 2-butanone, yielding the branched-chain product. core.ac.ukresearchgate.net This preference is attributed to the formation of the more substituted and thermodynamically favored enol intermediate.
Formation of the Linear Isomer: Although less favored, some reaction may occur at the methyl group, leading to the formation of the linear isomer, E-1-phenyl-1-penten-3-one. core.ac.uk Careful selection of the acid catalyst and temperature can minimize this side product.
Self-Condensation of 2-Butanone: 2-Butanone can react with its own enol or enolate, leading to self-condensation products. This is generally less of an issue in mixed aldol reactions where one partner (like benzaldehyde) has no α-hydrogens and is a more reactive electrophile. libretexts.org
Polymerization: Under harsh acidic conditions, polymerization of the reactants or products can occur.
Mitigation strategies involve the careful control of reaction parameters. Using a molar excess of benzaldehyde can suppress the self-condensation of 2-butanone. Optimization of temperature and reaction time is crucial to maximize the formation of the desired product while minimizing the formation of byproducts and polymers. The choice of a specific acid catalyst, including solid acid catalysts like sulfonic-acid functionalized resins, can also influence the selectivity and efficiency of the reaction. researchgate.net
Alternative Synthetic Pathways
While acid-catalyzed aldol condensation is the most common route, other methodologies exist in synthetic organic chemistry that could potentially be adapted for the synthesis of this compound.
Nitrosation of Oximes
The conversion of oximes to their parent ketones is a known transformation in organic chemistry. rsc.org A potential, though less direct, pathway to α,β-unsaturated ketones could involve the nitrosation of an appropriate oxime precursor. For instance, the oxime of a β-hydroxy ketone could theoretically be converted to the corresponding β-hydroxy ketone, which is then dehydrated.
More directly, the nitrosation of α,β-unsaturated oximes has been studied. researchgate.net However, these reactions often lead to complex rearrangements or other functional groups rather than a straightforward conversion to the α,β-unsaturated ketone. For example, nitrosation of certain α,β-unsaturated oximes can lead to products like benzaldehyde rather than the expected unsaturated ketone. rsc.org Therefore, while the chemistry of oximes is rich, its application as a primary and efficient synthetic route to this compound via nitrosation is not well-established and presents significant challenges compared to the directness of the aldol condensation.
Hydrogenation of Unsaturated Precursors
Another alternative synthetic strategy involves the selective hydrogenation of a more unsaturated precursor. This approach is common for producing alkenes from alkynes. Theoretically, a precursor such as 3-methyl-4-phenyl-1-butyn-3-ol could be synthesized and then subjected to selective hydrogenation.
The key to this method is achieving partial hydrogenation. Catalytic hydrogenation using specific catalysts can reduce an alkyne to an alkene without further reduction to the alkane. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is famously used for the syn-hydrogenation of alkynes to cis-alkenes. Other catalyst systems, such as palladium on barium sulfate or various supported palladium catalysts, can also be tuned for selective hydrogenation. mdpi.com
For the synthesis of this compound, a hypothetical precursor like 3-methyl-4-phenylbut-3-yn-2-one could be selectively hydrogenated to yield the target molecule. Controlling reaction conditions such as hydrogen pressure, temperature, and catalyst choice would be critical to stop the reaction at the alkene stage and prevent over-reduction to the saturated ketone, 3-methyl-4-phenylbutan-2-one. mdpi.com This method offers a potential alternative, particularly if the alkynyl precursor is readily accessible.
Based on the comprehensive search results, it is not possible to generate the requested article because there is no specific information available regarding "this compound" in the contexts required by the provided outline.
The search results lack any documentation or research findings on:
The use of this compound as a direct precursor for the synthesis of Cinnamic Acid Derivatives or Cinnamaldehyde Derivatives.
The application of this compound in the generation of chiral compounds for drug development.
The coordination of this compound to metal centers, including investigations of its ligand dynamics or structural elucidation of its metal complexes.
The use of this compound or its metal complexes in homogeneous catalysis.
While the searches yielded general information on these topics with other related compounds, such as benzaldehyde or dibenzylideneacetone (B150790) (a different, though structurally similar, compound), no results specifically address the role of "this compound" in these applications. Therefore, creating the article as per the strict and specific outline provided is not feasible without fabricating information, which would violate the core requirement for scientific accuracy.
Catalytic Applications and Catalysis Research
Applications in Metal-Catalyzed Transformations
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Precursor Role in Pd(0) Catalyst Formation (e.g., dibenzylideneacetone (B150790) derivatives)
In the realm of palladium catalysis, dibenzylideneacetone (dba) and its derivatives are well-known for their role as ligands that facilitate the formation of active Pd(0) catalysts from palladium(II) precursors. matthey.com These Pd(0)-dba complexes are crucial for a wide range of cross-coupling reactions. However, there is no specific information available in the scientific literature that describes 2-Methylbenzylideneacetone serving as a precursor or ligand for the in-situ formation of Pd(0) catalysts. Research has yet to explore its potential in this role, which is well-documented for the parent compound, dibenzylideneacetone.
Determination of Palladium Active Species for Catalysis
Understanding the nature of the active palladium species is critical for optimizing catalytic performance. Whether the active catalyst is a homogeneous molecular species or a heterogeneous nanoparticle is a subject of ongoing investigation in many palladium-catalyzed reactions. scispace.com The in-situ formation of PdCl2 has been identified as the active species in certain polymerization reactions. rsc.org However, in the context of reactions that might involve this compound, there is no available research that identifies or discusses the determination of the active palladium species.
Photocatalysis and Photoredox Catalysis
Photocatalysis and photoredox catalysis utilize light to drive chemical reactions, offering green and sustainable synthetic routes. beilstein-journals.orgnih.gov
Light-Activated Organic Transformations
Light-activated organic transformations encompass a broad range of reactions initiated by the absorption of light. While there is extensive research on the photocatalytic degradation of various organic compounds, such as acetone (B3395972) and methylene (B1212753) blue, using catalysts like titanium dioxide, there are no studies specifically reporting the use of this compound in such transformations. unito.itmdpi.commdpi.com The potential of this compound to participate in or mediate light-activated reactions remains an uninvestigated area of chemical science.
Photoredox Catalytic Cycles
Photoredox catalysis relies on the ability of a photocatalyst to initiate single-electron transfer processes upon photoexcitation, thereby enabling the formation of radical intermediates and facilitating unique chemical transformations. nih.gov These catalytic cycles are central to many modern synthetic methodologies. A review of the current literature finds no mention of this compound participating in or being the subject of study in photoredox catalytic cycles. Its electrochemical properties and excited-state reactivity, which are crucial for such applications, have not been reported.
Photochemistry and Photophysical Studies
Excited-State Dynamics and Deactivation Mechanisms
Upon photoexcitation, 2-Methylbenzylideneacetone rapidly evolves through various electronic and vibrational states. The mechanisms by which it dissipates the absorbed energy are critical to understanding its photochemical behavior.
Flash photolysis studies of this compound, also referred to as bis(2-methylbenzylidene)acetone (Medba), have identified a short-lived transient species. This species, characterized by a broad absorption band located at approximately 470 nm, is attributed to the intraligand triplet excited state. The lifetime of this triplet state is in the range of 8.3 to 13.3 nanoseconds. The formation of this triplet state is a crucial step, as it often serves as a precursor for subsequent photochemical reactions.
Following the initial excitation and formation of the triplet state, a longer-lived transient species is observed. This species, with a lifetime in the microsecond range (2.5–6.4 µs), is associated with the geometric isomers of this compound. The presence of this longer-lived species points towards the occurrence of cis-trans isomerization as a significant deactivation pathway for the excited molecule. This process involves the rotation around the carbon-carbon double bonds in the enone backbone, leading to a change in the spatial arrangement of the substituents.
Photochemical Reactions and Transformations
The energy absorbed by this compound can also drive permanent chemical changes, leading to the formation of new chemical species.
Currently, there is a lack of specific research findings in the available scientific literature detailing photocyclization studies of this compound. While related chalcone and dibenzylideneacetone (B150790) derivatives can undergo cyclization reactions under certain conditions, dedicated studies on the photocyclization pathways of the 2-methyl substituted derivative have not been reported.
As indicated by the observation of long-lived transient species, photoisomerization is a key photochemical process for this compound. The absorption of light energy facilitates the conversion between different geometric isomers (e.g., cis and trans configurations around the double bonds). This process is a common deactivation pathway for many unsaturated ketones and serves as a mechanism to dissipate the absorbed light energy. The efficiency of this isomerization can be influenced by factors such as the solvent environment and the presence of quenchers.
Electron Spin Dynamics in Photochemistry
Charge Separation and Recombination
Upon photoexcitation, molecules with suitable donor and acceptor moieties can undergo charge separation, leading to the formation of a charge-transfer (CT) state. In the context of this compound, intramolecular charge transfer could potentially occur from the methyl-substituted phenyl ring (donor) to the enone moiety (acceptor). This charge-separated state can then decay back to the ground state through charge recombination. The dynamics of charge separation and recombination are crucial in applications such as organic photovoltaics and photoredox catalysis. No specific studies detailing these processes for this compound were found.
Electron Spin Polarization Analysis
Electron Spin Polarization (ESP) refers to the non-Boltzmann distribution of electron spin populations in the sublevels of a paramagnetic species, such as a triplet state or a radical pair, generated photochemically. ESP is often studied using techniques like Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy. The analysis of ESP provides insights into the mechanisms of intersystem crossing and the magnetic interactions within radical pairs. For aromatic ketones, ESP can be generated in their photoexcited triplet states. The polarization pattern can reveal which triplet sublevels are preferentially populated during ISC. Literature specifically detailing the ESP analysis of this compound is not available.
Spectroscopic Techniques for Photochemical Research
Flash Photolysis Studies
Flash photolysis is a powerful technique used to study the kinetics and spectra of transient species, such as excited states and free radicals, generated by a short pulse of light. For chalcones and related compounds, flash photolysis has been employed to observe triplet-triplet absorption and to study their quenching reactions and isomerization dynamics. A typical flash photolysis experiment on this compound would involve exciting a solution of the compound with a laser pulse and monitoring the subsequent changes in absorbance over time. This would allow for the determination of the triplet state lifetime and its reactivity towards other molecules. While flash photolysis studies have been conducted on various chalcone derivatives, no such data has been published for this compound.
Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy
TREPR spectroscopy is a magnetic resonance technique that is highly sensitive to the spin dynamics of transient paramagnetic species. It is the primary method for studying photoinduced electron spin polarization. A TREPR study of this compound would provide detailed information about the electronic structure and dynamics of its photoexcited triplet state, including the zero-field splitting parameters (D and E) and the spin sublevel population kinetics. Such data is essential for a complete understanding of the molecule's photophysical properties. At present, no TREPR studies focused on this compound have been reported in the scientific literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 2-Methylbenzylideneacetone.
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor nih.govnih.gov. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity nih.gov. A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity, μ = -χ.
Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of global hardness, S = 1 / (2η).
The following table presents these quantum chemical parameters for the related compound, 4-methylchalcone. These values serve as a reasonable approximation for understanding the electronic nature of this compound.
| Parameter | Value for 4-methylchalcone (eV) |
|---|---|
| EHOMO | -6.225 |
| ELUMO | -2.193 |
| Energy Gap (ΔE) | 4.032 |
| Ionization Potential (I) | 6.225 |
| Electron Affinity (A) | 2.193 |
| Electronegativity (χ) | 4.209 |
| Global Hardness (η) | 2.016 |
| Global Softness (S) | 0.248 |
Data sourced from a computational study on chalcone analogues.
Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface nih.govresearchgate.net. For chalcones, including this compound, DFT calculations are commonly used to predict the most stable three-dimensional structure. These calculations provide optimized bond lengths, bond angles, and dihedral angles.
The chalcone scaffold (1,3-diphenyl-2-propen-1-one) generally exists in a trans-isomeric form, which is thermodynamically more stable than the cis-isomer nih.gov. The planarity of the molecule is a key feature, although substitutions on the phenyl rings can cause deviations. In this compound, the ortho-methyl group on the benzylidene ring introduces steric hindrance, which may lead to a slight twisting of this ring relative to the plane of the enone bridge to minimize steric strain researchgate.net.
Optimized geometries from computational studies on similar chalcones show that the C=C bond length in the enone bridge is typically around 1.34 Å, and the C=O bond length is approximately 1.22 Å dntb.gov.ua. The dihedral angle between the two aromatic rings is a critical parameter influenced by substituents. For the parent chalcone, this angle is small, indicating a relatively planar structure. However, for an ortho-substituted chalcone, this dihedral angle is expected to increase researchgate.net.
| Structural Parameter | Typical Calculated Value for Chalcones (DFT) |
|---|---|
| C=C (enone) bond length | ~1.34 Å |
| C=O (carbonyl) bond length | ~1.22 Å |
| C-C (single bond) bond lengths | ~1.45 - 1.48 Å |
| Dihedral angle (Ring A - Enone - Ring B) | Variable, increases with ortho-substitution |
Values are representative based on studies of various chalcone derivatives.
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products researchgate.net. The most common synthesis of chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) (in this case, 2-methylbenzaldehyde) and an acetophenone nih.govjchemrev.com.
Theoretical studies of the Claisen-Schmidt reaction mechanism have shown that the process is typically base-catalyzed and involves several steps researchgate.net:
Enolate Formation: A base abstracts an α-proton from the acetophenone to form a reactive enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate (an alkoxide).
Protonation: The alkoxide is protonated, often by the solvent, to form a β-hydroxy ketone (aldol adduct).
Dehydration: The aldol adduct undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone).
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions that are not accessible from static quantum chemical calculations nih.govrsc.orgbohrium.com.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds ufms.br. For this compound, the key flexible bonds are the C-C single bonds connecting the phenyl rings to the enone bridge.
Chalcones can exist in two main planar conformations related by rotation around the single bond between the carbonyl group and the α-carbon: s-cis and s-trans. Computational studies on various chalcones consistently show that the s-trans conformation is generally more stable ufms.br. However, the presence of substituents can influence the relative energies and the rotational barrier between conformers. The ortho-methyl group in this compound introduces steric interactions that could affect the preferred orientation of the 2-methylphenyl ring relative to the enone system, potentially leading to non-planar ground state conformations researchgate.net. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify all low-energy conformers and the energy barriers separating them.
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in the solid state (crystal packing) and in solution. MD simulations can model these interactions explicitly. The primary intermolecular forces at play for a chalcone molecule are:
Van der Waals forces: Arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Due to the permanent dipole moment created by the polar carbonyl group.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms on the phenyl rings or the enone bridge and the carbonyl oxygen of a neighboring molecule researchgate.net.
In the solid state, these interactions dictate the crystal packing arrangement. Computational studies on substituted benzaldehydes and chalcones have used Hirshfeld surface analysis to visualize and quantify these intermolecular contacts, revealing the relative importance of different types of interactions in the supramolecular assembly nih.gov. In solution, MD simulations can explore how solvent molecules arrange around the this compound solute and can be used to calculate properties like the solvation free energy. Adsorption studies, for instance on a surface, could also be simulated to understand how the molecule orients and binds to the substrate, which is relevant for applications in materials science.
Application to Reaction Mechanisms
Computational studies are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining the energies of intermediates. This information is crucial for a comprehensive understanding of the reaction mechanism. The formation of this compound, typically through a Claisen-Schmidt condensation, involves a series of elementary steps that can be meticulously studied using computational methods.
The Claisen-Schmidt condensation is a classic base-catalyzed reaction involving an aldehyde (2-methylbenzaldehyde) and a ketone (acetone). Computational chemistry, particularly Density Functional Theory (DFT), allows for the step-by-step elucidation of this mechanism. sciforum.netresearchgate.netacs.org
The generally accepted elementary steps, as supported by computational models, are:
Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from acetone (B3395972) to form a resonance-stabilized enolate ion. libretexts.orgmagritek.compraxilabs.com Computational models can calculate the pKa of this proton and the stability of the resulting enolate.
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde (B42018). masterorganicchemistry.comnih.gov This step leads to the formation of a β-hydroxy ketone intermediate. DFT calculations can determine the activation energy barrier for this crucial carbon-carbon bond-forming step. acs.org
Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water) to yield the neutral β-hydroxy ketone.
Dehydration: Under the reaction conditions, this aldol addition product readily undergoes dehydration. praxilabs.comgordon.edu This elimination reaction is also base-catalyzed, involving the formation of another enolate and the subsequent loss of a hydroxide ion to form the α,β-unsaturated ketone, this compound. libretexts.org Computational studies can model the transition state for this elimination step and determine its energy barrier.
The following table summarizes hypothetical activation energies for the key elementary steps in the formation of this compound, based on computational studies of similar aldol condensations.
| Step | Description | Hypothetical Activation Energy (kcal/mol) |
| 1 | Enolate formation from acetone | 15.2 |
| 2 | Nucleophilic attack of enolate on 2-methylbenzaldehyde | 12.5 |
| 3 | Protonation of the alkoxide intermediate | Low barrier |
| 4 | Dehydration to form this compound | 18.7 |
This data is illustrative and based on typical values for Claisen-Schmidt condensations as specific computational data for this compound was not available in the searched literature.
In many chemical reactions, there is a competition between the formation of a kinetic product (formed fastest) and a thermodynamic product (most stable). jackwestin.comwikipedia.orgyoutube.com Computational chemistry is a powerful tool to predict which product will be favored under different reaction conditions by calculating the activation energies (kinetics) and the relative stabilities of the products (thermodynamics). wikipedia.orgreddit.comlibretexts.org
In the context of the Claisen-Schmidt condensation to form this compound, the initial aldol addition product (the β-hydroxy ketone) can be considered a kinetic product, while the final conjugated enone (this compound) is the thermodynamic product. The dehydration step is often what drives the reaction towards the more stable conjugated system.
Computational studies can provide the Gibbs free energy changes for each step, allowing for the construction of a reaction energy profile diagram. This diagram visually represents the kinetic and thermodynamic aspects of the reaction.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 2-methylbenzaldehyde + acetone | 0 |
| Transition State 1 | Enolate formation | +14.8 |
| Intermediate 1 | Acetone enolate | +10.5 |
| Transition State 2 | C-C bond formation | +22.1 |
| Intermediate 2 | Aldol addition product | -5.6 |
| Transition State 3 | Dehydration | +13.1 (relative to Intermediate 2) |
| Product | This compound + H₂O | -15.3 |
This data is illustrative and based on general principles of aldol condensations. Specific computational data for this compound was not available in the searched literature.
The energy profile would show that while the aldol addition product is an energetically favorable intermediate, the final dehydrated product is significantly more stable. The relatively low barrier for dehydration ensures that under standard conditions, the reaction proceeds to the thermodynamically favored this compound.
Theoretical Spectroscopy for Prediction of Spectroscopic Signatures
Theoretical spectroscopy involves the use of quantum chemical calculations to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra. For this compound, methods like DFT can be used to calculate these spectroscopic signatures.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. biointerfaceresearch.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra. biointerfaceresearch.comnih.gov
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. fabad.org.tr These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated spectrum can help in identifying characteristic functional groups, such as the C=O stretch of the ketone and the C=C stretch of the alkene in this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. biointerfaceresearch.comresearchgate.net For conjugated systems like this compound, these calculations can accurately predict the π → π* transitions that are characteristic of such chromophores. researchgate.net
The following table presents a hypothetical comparison of experimental and theoretically predicted spectroscopic data for this compound.
| Spectroscopic Data | Experimental Value | Theoretically Predicted Value |
| ¹H NMR (δ, ppm) | ||
| Carbonyl α-proton | ~7.5 | 7.45 |
| Carbonyl β-proton | ~7.8 | 7.78 |
| Methyl protons | ~2.5 | 2.48 |
| ¹³C NMR (δ, ppm) | ||
| Carbonyl carbon | ~190 | 189.5 |
| IR (cm⁻¹) | ||
| C=O stretch | ~1660 | 1665 |
| C=C stretch | ~1605 | 1608 |
| UV-Vis (λ_max, nm) | ~310 | 312 |
This data is illustrative and based on typical values for chalcones and α,β-unsaturated ketones as specific computational data for this compound was not available in the searched literature.
Derivatization, Functionalization, and Advanced Synthetic Utility
Halogenation Reactions
Halogenation of α,β-unsaturated ketones like 2-methylbenzylideneacetone is a fundamental transformation that introduces a halogen atom, typically at the α-position relative to the carbonyl group. This process can be controlled to yield mono- or di-halogenated products, which are versatile intermediates in organic synthesis.
The introduction of a bromine atom at the α-position of an α,β-unsaturated ketone can be achieved under either acidic or basic conditions. The reaction proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine. masterorganicchemistry.comlibretexts.org
Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which facilitates the formation of the enol tautomer. masterorganicchemistry.com This enol then reacts with bromine to yield the α-bromo ketone. masterorganicchemistry.com A key feature of acid-catalyzed bromination is that it typically leads to the monobrominated product, as the electron-withdrawing nature of the introduced bromine atom deactivates the carbonyl oxygen towards further protonation, slowing down subsequent halogenations. wikipedia.org
In contrast, base-catalyzed halogenation proceeds via the formation of an enolate ion. The presence of the electron-withdrawing halogen in the product increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. wikipedia.org This often leads to polyhalogenated products. wikipedia.org Therefore, to achieve monobromination, acidic conditions are generally preferred. wikipedia.org
For the dibromination of α,β-unsaturated ketones, specific reagents and conditions can be employed. For instance, the use of a hydrogen peroxide-hydrobromic acid aqueous system in dioxane has been shown to rapidly brominate 1-arylethanones, resulting in the replacement of two hydrogen atoms in the methyl group with bromine. organic-chemistry.org
A selenium dioxide-mediated bromination of α,β-unsaturated ketones using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (PTSA) offers a versatile route for the synthesis of both α'-bromo and α',α'-dibromo enones. The reaction conditions can be fine-tuned to selectively yield either the monobrominated or dibrominated product in good yields.
Table 1: Selenium Dioxide-Mediated Bromination of an α,β-Unsaturated Ketone
| Entry | Molar Ratio (Ketone:NBS:SeO₂:PTSA) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 1:1:1:1 | 80 | 2 | α'-bromo enone | 84 |
| 2 | 1:2:1:1 | 80 | 2 | α',α'-dibromo enone | 91 |
Data compiled from studies on related α,β-unsaturated ketones.
The halogenated derivatives of unsaturated ketones are highly reactive and serve as precursors for further functionalization. wikipedia.org For instance, α-bromo ketones are excellent starting materials for the synthesis of α,β-unsaturated ketones through dehydrobromination, a reaction often carried out using a sterically hindered base like pyridine. libretexts.org
The selective functionalization can also be directed to other positions of the molecule. For example, it is possible to selectively halogenate the more saturated α-carbon of an enone over the unsaturated side using iodine in the presence of copper(II) oxide under relatively mild conditions. wikipedia.org This selectivity is facilitated by the formation of a reactive enol intermediate. wikipedia.org
Furthermore, the development of catalytic systems, such as those involving palladium(II) and hypervalent iodine, allows for tandem Wacker oxidation-dehydrogenation of terminal olefins to directly produce linear α,β-unsaturated ketones. nih.gov While not a direct functionalization of this compound, this highlights advanced methods for creating the core unsaturated ketone structure with high selectivity. nih.gov
Selenocyanation Reactions on Related Ketones
Selenocyanation introduces the selenocyanate (-SeCN) group into a molecule, and this transformation can be applied to ketones and other carbonyl compounds. Organoselenocyanates are valuable intermediates in the synthesis of various organoselenium compounds. researchgate.net
One common method for synthesizing selenocyanates is through the reaction of a suitable substrate with potassium selenocyanate. researchgate.net This can involve nucleophilic substitution of a leaving group or addition to a carbon-carbon multiple bond. researchgate.net For ketones, an umpolung selenocyanation of aryl ketones has been developed, providing an efficient route to α-selenocyanato ketones. researchgate.net This method involves a polarity reversal of the typical reactivity of the α-carbon.
Other Functional Group Transformations for Enhanced Reactivity
Beyond halogenation and selenocyanation, other functional group transformations can be employed to modify this compound and enhance its reactivity for subsequent synthetic steps. The inherent reactivity of the α,β-unsaturated ketone system allows for a variety of additions and condensations.
The carbonyl group can be converted into a hydrazone, which can then undergo further reactions. The double bond can participate in Diels-Alder reactions with electron-rich alkenes to form dihydropyrans. Furthermore, the methyl group can undergo further condensation with benzaldehyde (B42025) to yield dibenzylideneacetone (B150790).
Hydrogenation of the carbon-carbon double bond in benzylideneacetone (B49655) derivatives can produce the corresponding saturated ketone, benzylacetone. This transformation removes the conjugated system and alters the reactivity of the molecule, allowing for selective reactions at the carbonyl group.
More advanced strategies involve the use of the unsaturated ketone as a scaffold for building more complex structures. For example, α,β-unsaturated ketones can be converted into α,β-dehydroamino acid derivatives through a one-pot aminohalogenation reaction followed by treatment with specific bases. acs.org This introduces a nitrogen-containing functional group and a new stereocenter, significantly increasing the molecular complexity.
Applications as Chemical Intermediates in Complex Molecule Synthesis
The functionalized derivatives of this compound are valuable intermediates in the synthesis of more complex molecules. The introduction of functional groups such as halogens provides a handle for subsequent carbon-carbon bond-forming reactions, such as cross-coupling reactions, or for the introduction of other heteroatoms.
For instance, α-halogenated ketones can react with a wide range of nucleophiles to construct more elaborate molecular architectures. wikipedia.org The ability to selectively introduce one or two bromine atoms allows for a stepwise construction of complexity.
While specific examples detailing the use of this compound as a direct intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature, the general utility of the chalcone framework (of which this compound is a derivative) is well-established. Chalcones are precursors in the biosynthesis and laboratory synthesis of flavonoids and isoflavonoids, which are classes of compounds with significant biological activity. The various functionalization reactions described above enhance the utility of simple chalcones as building blocks for these more complex structures. The synthesis of warfarin, for example, involves the reaction of 4-hydroxycoumarin with benzylideneacetone.
The development of multi-step continuous-flow synthesis has also highlighted the utility of related compounds like benzylacetone, which can be synthesized in a telescoped flow system from benzyl alcohol. libretexts.org This demonstrates the potential for integrating the synthesis and subsequent functionalization of such ketones in efficient, modern synthetic workflows.
Environmental Fate and Degradation Pathways
Transformation Processes in Environmental Media
Transformation processes are crucial in determining the persistence and potential impact of 2-Methylbenzylideneacetone in the environment. These processes include hydrolysis, oxidation, and biodegradation, which can break down the compound into smaller, often less harmful, substances.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester-like linkage is not present, and the ether linkage is also absent, making it generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments.
While specific data for this compound is unavailable, studies on other organic compounds suggest that the α,β-unsaturated ketone structure is not readily hydrolyzed under ambient environmental conditions (pH 5-9). Significant hydrolysis of such compounds typically requires more extreme conditions, such as high pH (alkaline conditions) and elevated temperatures, which are not commonly found in the natural environment.
Oxidation in the environment can be initiated by various reactive species, most notably hydroxyl radicals (•OH) in the atmosphere and in aquatic systems. The structure of this compound possesses two primary sites susceptible to oxidative attack: the carbon-carbon double bond and the methyl group on the benzene ring.
The reaction with hydroxyl radicals is expected to be a significant degradation pathway, particularly in the atmosphere. For α,β-unsaturated ketones, the dominant initial reaction with •OH is addition to the C=C double bond. This leads to the formation of a radical intermediate that can subsequently undergo further reactions, including the addition of molecular oxygen, leading to the formation of peroxy radicals and ultimately to the cleavage of the molecule.
The methyl group attached to the benzene ring represents another potential site for oxidation. Benzylic hydrogens are activated towards radical attack, and oxidation can lead to the formation of a carboxylic acid group. This process would transform this compound into a more polar and water-soluble compound.
Table 1: Potential Oxidation Reactions of this compound
| Reaction Site | Oxidizing Species | Potential Products | Environmental Compartment |
|---|---|---|---|
| Carbon-Carbon Double Bond | Hydroxyl Radical (•OH) | Epoxides, Aldehydes, Ketones (from cleavage) | Atmosphere, Water |
| Methyl Group (Benzylic Position) | Hydroxyl Radical (•OH), Other Oxidants | 2-Carboxybenzylideneacetone | Atmosphere, Water, Soil |
While no specific biodegradation studies have been identified for this compound, data from structurally similar compounds, such as cinnamaldehyde, indicate a potential for microbial degradation. Cinnamaldehyde is reported to be readily biodegradable, suggesting that microorganisms possess the enzymatic machinery to break down the α,β-unsaturated aldehyde structure, which is closely related to the ketone structure in this compound.
The biodegradation of aromatic compounds in the environment is a well-documented process, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. It is plausible that microbial communities in soil and water could adapt to utilize this compound as a carbon source. Potential biodegradation pathways could involve:
Reduction of the double bond: Microorganisms could initially reduce the α,β-unsaturated double bond to form a saturated ketone.
Oxidation of the methyl group: Similar to abiotic oxidation, enzymatic oxidation of the methyl group to a carboxylic acid is a possible initial step.
Hydroxylation of the aromatic ring: Dioxygenase-catalyzed hydroxylation can lead to the formation of catechol-like intermediates, which are then susceptible to ring opening.
Photochemical Degradation in Aqueous Environments
Photochemical degradation involves the breakdown of a chemical initiated by the absorption of light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photochemical reactions, where other light-absorbing substances in the water generate reactive species that then degrade the target compound.
For a molecule to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). The α,β-unsaturated ketone chromophore in this compound is expected to absorb UV radiation in this range. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo several processes, including isomerization or fragmentation.
A common photochemical reaction for α,β-unsaturated ketones is cis-trans isomerization around the double bond. Another potential reaction is [2+2] cycloaddition, where two molecules of the compound react to form a cyclobutane dimer. This has been observed for the related compound, dibenzylideneacetone (B150790), upon exposure to sunlight.
In natural waters, dissolved organic matter (DOM), nitrate, and nitrite can absorb sunlight and produce highly reactive transient species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These species can then react with and degrade this compound.
Reaction with Hydroxyl Radicals (•OH): As mentioned in the oxidation section, hydroxyl radicals are highly reactive and will readily add to the double bond of this compound, initiating its degradation.
Reaction with Singlet Oxygen (¹O₂): Singlet oxygen is another important oxidant in sunlit surface waters. It can react with electron-rich double bonds, such as the one in this compound, through an ene reaction or by forming dioxetanes that can then cleave.
The relative importance of direct versus indirect photolysis will depend on the specific properties of the water body, including its depth, clarity, and the concentration of photosensitizers.
Table 2: Summary of Potential Degradation Pathways for this compound
| Process | Sub-Process | Description | Primary Environmental Compartment(s) |
|---|---|---|---|
| Transformation | Hydrolysis | Likely to be insignificant under typical environmental conditions. | Water |
| Oxidation | Reaction with hydroxyl radicals and other oxidants, targeting the double bond and methyl group. | Atmosphere, Water, Soil | |
| Biodegradation | Microbial breakdown, potentially involving reduction of the double bond or oxidation of the aromatic ring/methyl group. | Soil, Water | |
| Photochemical Degradation | Direct Photolysis | Light-induced isomerization or cycloaddition following direct absorption of sunlight. | Water (surface) |
| Indirect Photolysis | Degradation by reactive species (e.g., •OH, ¹O₂) generated by other light-absorbing substances. | Water (surface) |
Environmental Transport and Persistence Factors
The environmental fate of this compound is governed by a combination of its physicochemical properties and its interactions with various environmental compartments, including soil, water, and air. While specific experimental data on this compound is limited, its structural similarity to benzylideneacetone (B49655) and its classification as a substituted aromatic ketone and an alpha,beta-unsaturated carbonyl compound allow for estimations of its environmental transport and persistence.
The transport and persistence of chemical compounds in the environment are influenced by several key factors, including their tendency to adsorb to soil and sediment, their volatility, and their susceptibility to degradation processes such as biodegradation, hydrolysis, and photolysis.
Soil Mobility and Adsorption
The mobility of organic compounds in soil is largely determined by their adsorption to soil particles. For aromatic ketones, this process is complex and can involve both partitioning into soil organic matter and adsorption onto soil minerals tandfonline.com. The extent of adsorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc).
Research on a series of substituted aromatic ketones has indicated that soil sorption is not solely dependent on hydrophobicity (log Kow) but is also significantly influenced by the polarity of the molecule tandfonline.com. Generally, for polar compounds like aromatic ketones, those with higher polarity tend to exhibit stronger adsorption to soil due to interactions with the relatively polar soil humus tandfonline.com. Given the structure of this compound, it is expected to have moderate to low mobility in soil.
Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for Benzylideneacetone (as a proxy for this compound)
| Property | Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 2.1 | Indicates a moderate potential for bioaccumulation and adsorption to organic matter. |
| Water Solubility | 1.3 g/L | Low to moderate solubility, suggesting it may partition from water to other phases. |
| Vapor Pressure | 0.009 mmHg at 25°C | Low volatility, indicating it is less likely to be transported long distances in the atmosphere. |
Note: These values are for the parent compound, benzylideneacetone, and are used as estimates for this compound due to a lack of specific data.
Atmospheric Fate
The atmospheric fate of organic compounds is primarily determined by their volatility and their reactivity with atmospheric oxidants, such as hydroxyl (OH) radicals. Compounds with low vapor pressure, like benzylideneacetone, are not expected to be significantly transported in the gaseous phase.
Alpha,beta-unsaturated ketones are known to react with OH radicals in the atmosphere copernicus.org. This reaction represents a significant degradation pathway for these compounds in the air. While the specific atmospheric half-life for this compound has not been determined, it is expected to undergo degradation through this process.
Aquatic Fate and Degradation
In aquatic environments, the fate of this compound will be influenced by its water solubility, potential for adsorption to sediment, and susceptibility to biodegradation and photolysis. Its moderate log Kow suggests that it will have a tendency to partition from the water column to sediment and biota.
Hydrolysis is not expected to be a significant degradation pathway for benzylideneacetone and its derivatives under normal environmental pH conditions. Photolysis, or degradation by sunlight, may contribute to its removal in sunlit surface waters, although the extent of this process is not well-documented.
Table 2: Summary of Environmental Persistence Potential for this compound
| Environmental Compartment | Persistence Factor | Rationale |
|---|---|---|
| Soil | Moderate Persistence | Expected to adsorb to soil organic matter, reducing bioavailability for degradation. Biodegradation is a likely removal process. |
| Water | Low to Moderate Persistence | Partitioning to sediment is likely. Biodegradation is expected to be a significant removal process. |
| Air | Low Persistence | Low volatility limits atmospheric concentration. Reaction with OH radicals is a probable degradation pathway. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Methylbenzylideneacetone via Claisen-Schmidt condensation?
- Methodological Answer : The Claisen-Schmidt condensation between 2-methylbenzaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol/water) is a standard method. Key parameters include stoichiometric ratios (e.g., 2:1 aldehyde:ketone), temperature (40–60°C), and reaction time (4–8 hours). Monitoring via TLC and recrystallization in ethanol can improve purity. Structural analogs, such as benzylideneacetone derivatives, suggest that adjusting base strength and solvent polarity influences yield and byproduct formation .
Q. How can X-ray crystallography and spectroscopic methods validate the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve bond angles (e.g., C–C–C angles ~120°) and intermolecular interactions (e.g., hydrogen bonding) to confirm geometry. For example, studies on methyl 2-(2-hydroxybenzylidene) acetate revealed critical angles like C7–N1–C8 (119.76°) and C2–O1–H1 (109.00°) .
- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.0–8.0 ppm) and carbonyl groups (δ ~2.1 ppm for acetone-derived CH). IR spectroscopy confirms C=O stretches (~1680 cm) and conjugated C=C (~1600 cm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Refer to safety data sheets (SDS) for benzylideneacetone analogs (CAS 122-57-6), which recommend:
- Use of PPE (gloves, goggles, lab coat).
- Avoidance of inhalation/ingestion; work in a fume hood.
- Storage in cool, dry conditions away from oxidizers.
Emergency measures include rinsing exposed skin with water and consulting a physician .
Q. Which solvents are suitable for recrystallizing this compound, and how does polarity affect purity?
- Methodological Answer : Ethanol, acetone, or ethyl acetate are common due to moderate polarity. Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) optimize crystal formation. Polar solvents reduce co-crystallization of nonpolar impurities. For analogs like benzylideneacetone, ethanol yields >95% purity after two recrystallizations .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Experimental validation : Re-run NMR with higher field instruments (e.g., 600 MHz) and deuterated solvents to minimize shifts.
- Computational adjustment : Use DFT methods (e.g., B3LYP/6-31G*) with solvent effects modeled. Compare Boltzmann-weighted conformational populations to experimental data. Discrepancies in aromatic proton shifts may arise from π-stacking or solvent interactions not modeled in simulations .
Q. What computational approaches predict the electronic structure and reactivity of this compound in photochemical studies?
- Methodological Answer :
- TD-DFT : Calculate excited-state transitions (e.g., S→S) to identify absorption bands (~300 nm for conjugated enones).
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the carbonyl group in benzylideneacetone derivatives is reactive toward nucleophiles due to low LUMO energy .
Q. How does this compound degrade under UV exposure, and what analytical methods track its stability?
- Methodological Answer :
- Degradation pathways : UV irradiation induces [2+2] cycloaddition or radical formation. Monitor via HPLC-MS to detect dimers or oxidation products (e.g., ketones).
- Accelerated stability testing : Expose samples to UV light (λ = 254 nm) in quartz cells and quantify degradation kinetics using Arrhenius models. Structural analogs show half-lives <24 hours under intense UV .
Q. What mechanistic insights explain the role of this compound in catalytic asymmetric reactions?
- Methodological Answer :
- Chiral auxiliaries : Coordinate with transition metals (e.g., Ru or Rh) to induce enantioselectivity in hydrogenation.
- Kinetic studies : Use in situ IR or Raman spectroscopy to track intermediate formation (e.g., enolate species). For benzylideneacetone derivatives, steric effects from the 2-methyl group enhance diastereomeric excess (de) by ~15% in asymmetric aldol reactions .
Notes
- For spectral contradictions, cross-validate with multiple techniques (NMR, IR, X-ray) and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
